benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of benzyl chloroformate with pyrrolidine derivatives under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups and biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups that exhibit distinct chemical and biological properties.
Prolinol: A hydroxylated pyrrolidine derivative with unique stereochemistry and applications.
Uniqueness
Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the benzyl ester group and the conjugated double bond, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDJXRBIRGVLN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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